(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
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Overview
Description
(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol is a compound belonging to the oxazoline class of chemicals It is characterized by a cyclohexyl group, an ethyl group, and a methanol group attached to an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of cyclohexylamine with ethyl glyoxylate, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an oxazolidine ring.
Substitution: The hydrogen atoms on the cyclohexyl and ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include cyclohexyl-substituted oxazoline derivatives, ethyl-substituted oxazoline derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Isopropyl-4,5-dihydro-oxazol-2-yl)-pyridine: Another oxazoline derivative with similar structural features but different substituents.
2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)pyridine: Similar oxazoline compound with isopropyl and pyridine groups.
Uniqueness
(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of cyclohexyl, ethyl, and methanol groups attached to the oxazoline ring.
Properties
CAS No. |
62203-39-8 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(2-cyclohexyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C12H21NO2/c1-2-12(8-14)9-15-11(13-12)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3 |
InChI Key |
XHBYTQYKQYAJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=N1)C2CCCCC2)CO |
Origin of Product |
United States |
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